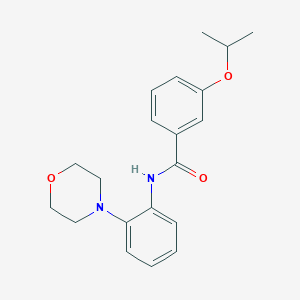![molecular formula C15H22N2O2 B278555 N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
N-[3-(butanoylamino)phenyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(butanoylamino)phenyl]pentanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a and has been widely studied for its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of N-[3-(butanoylamino)phenyl]pentanamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[3-(butanoylamino)phenyl]pentanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the advantages of N-[3-(butanoylamino)phenyl]pentanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of N-[3-(butanoylamino)phenyl]pentanamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[3-(butanoylamino)phenyl]pentanamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, there is a need to develop more efficient methods for the synthesis of N-[3-(butanoylamino)phenyl]pentanamide and to improve its solubility in water.
合成法
The synthesis of N-[3-(butanoylamino)phenyl]pentanamide involves the reaction of 3-aminobenzoic acid with butyryl chloride to form N-butyl-3-aminobenzoic acid. This intermediate is then reacted with 1-pentanamine to form N-[3-(butanoylamino)phenyl]pentanamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-[3-(butanoylamino)phenyl]pentanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
N-[3-(butanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-10-15(19)17-13-9-6-8-12(11-13)16-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,18)(H,17,19) |
InChIキー |
FRQAXNMCUARGCQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC |
正規SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)